molecular formula C15H16N2O2 B12920346 8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione CAS No. 873854-81-0

8-Ethyl-1,3,7-trimethyl-4H-pyrrolo[3,4-f]indolizine-4,6(2H)-dione

Cat. No.: B12920346
CAS No.: 873854-81-0
M. Wt: 256.30 g/mol
InChI Key: CWVOMKMJAJCQIS-UHFFFAOYSA-N
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Description

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione is a heterocyclic compound that belongs to the indolizine family Indolizines are known for their unique structural features and diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a pyrrole derivative with an acylating agent followed by cyclization can yield the desired indolizine compound. The reaction conditions typically involve the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the scalability of the synthetic route is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Indolizine: The parent compound of the indolizine family.

    Pyrrolo[1,2-a]pyrazine: Another heterocyclic compound with similar structural features.

    Indole: A related compound with a different ring structure.

Uniqueness

8-Ethyl-1,3,7-trimethyl-2H-pyrrolo[3,4-f]indolizine-4,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for various applications.

Properties

CAS No.

873854-81-0

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

8-ethyl-6-hydroxy-1,3,7-trimethylpyrrolo[3,4-f]indolizin-4-one

InChI

InChI=1S/C15H16N2O2/c1-5-10-7(2)14(18)17-12(10)6-11-8(3)16-9(4)13(11)15(17)19/h6,18H,5H2,1-4H3

InChI Key

CWVOMKMJAJCQIS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C3C(=NC(=C3C(=O)N2C(=C1C)O)C)C

Origin of Product

United States

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